TW-37
Übersicht
Beschreibung
TW-37 is a small-molecule inhibitor that targets the B-cell lymphoma 2 (Bcl-2) family of proteins. It is a benzenesulfonyl derivative designed to bind to the BH3-binding groove in Bcl-2, where proapoptotic Bcl-2 proteins such as Bak, Bax, Bid, and Bim bind . This compound has shown significant potential in inhibiting the growth of various cancer cells by inducing apoptosis.
Wissenschaftliche Forschungsanwendungen
TW-37 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: this compound wird als Werkzeugverbindung verwendet, um die Wechselwirkungen zwischen kleinen Molekülen und Bcl-2-Proteinen zu untersuchen.
Biologie: Es wird in biologischen Studien eingesetzt, um die Mechanismen der Apoptose und die Rolle von Bcl-2-Proteinen beim Zellüberleben zu verstehen.
Medizin: this compound hat in präklinischen Studien als Antikrebsmittel gezeigt, insbesondere bei der Behandlung von B-Zell-Lymphomen und anderen Krebsarten
Industrie: Die Verbindung wird bei der Entwicklung neuer therapeutischer Mittel eingesetzt, die auf Bcl-2-Proteine abzielen.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es an die BH3-Bindungsrille in Bcl-2, Bcl-X L und Mcl-1-Proteinen bindet . Diese Bindung stört die Bildung von Heterodimeren zwischen proapoptotischen und antiapoptotischen Proteinen, was zur Induktion von Apoptose in Krebszellen führt . Die beteiligten molekularen Ziele und Wege umfassen die Hemmung von Bcl-2, Bcl-X L und Mcl-1, die für das Zellüberleben und die Zellproliferation entscheidend sind .
Wirkmechanismus
Target of Action
TW-37 primarily targets the Bcl-2 family of proteins, which includes Bcl-2, Bcl-xL, and Mcl-1 . These proteins play a crucial role in regulating apoptosis, a process of programmed cell death. Overexpression of these proteins can lead to resistance to apoptosis, contributing to the survival and proliferation of cancer cells .
Mode of Action
This compound binds to the Bcl-2 homology domain 3 (BH3) groove of Bcl-2 . This binding prevents the heterodimerization of proapoptotic proteins (such as Bid, Bim, and Bad) with Bcl-2, thereby allowing these proapoptotic proteins to induce apoptosis . This compound has been shown to bind to Bcl-2, Bcl-xL, and Mcl-1 with Ki values of 290, 1,110, and 260 nmol/L, respectively .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to induce cell growth inhibition and S-phase cell cycle arrest, with regulation of several important cell cycle–related genes like p27, p57, E2F-1, cdc25A, CDK4, cyclin A, cyclin D1, and cyclin E . Additionally, this compound has been shown to inhibit the activation of Notch-1 and Jagged-1, both in vitro and in vivo .
Pharmacokinetics
It has been reported that this compound has an ic50 of 11 μmol/L for primary human endothelial cells and averaged 03 μmol/L for head and neck cancer cells . The combination of this compound and cisplatin showed enhanced cytotoxic effects for endothelial cells and head and neck squamous cell carcinoma (HNSCC) in vitro, compared with single drug treatment .
Result of Action
The result of this compound’s action is the inhibition of cell growth and the induction of apoptosis in cancer cells . This is achieved through the disruption of heterodimer formation between Bax or truncated-Bid and antiapoptotic proteins in the order Mcl-1 > Bcl-2 >> Bcl-xL . In addition, this compound has been shown to inhibit tumor angiogenesis and induce tumor apoptosis in vivo .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the maximum tolerated dose of this compound in severe combined immunodeficient (SCID) mice was 40 mg/kg for three intravenous injections when given alone and 20 mg/kg, ×3 when given in combination with cyclophosphamide-doxorubicin-vincristine-prednisone (CHOP) regimen . The addition of this compound to CHOP resulted in more complete tumor inhibition compared with either CHOP or this compound alone .
Biochemische Analyse
Biochemical Properties
TW-37 has been found to interact with several enzymes and proteins. It binds to Bcl-2, Bcl-XL, and Mcl-1 proteins with Ki values of 290, 1,110, and 260 nmol/L, respectively . This indicates that this compound is a potent inhibitor of Bcl-2 and has more than three-fold selectivity over Bcl-XL . This compound was also found to disrupt heterodimer formation between Bax or truncated-Bid and antiapoptotic proteins in the order Mcl-1 > Bcl-2 >> Bcl-XL .
Cellular Effects
This compound has shown significant antiproliferative effects in various cancer cell lines. For instance, in both HCT-116 cells and primary human colon cancer cells, treatment with this compound at only nM concentration efficiently inhibited cell survival and proliferation . It also induced caspase-3/9 and apoptosis activation in CRC cells . Similarly, in pancreatic cancer cells, this compound induced cell growth inhibition and S-phase cell cycle arrest .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the BH3-binding groove in Bcl-2 where proapoptotic Bcl-2 proteins, such as Bak, Bax, Bid, and Bim bind . This disrupts the heterodimer formation between these proapoptotic proteins and antiapoptotic proteins, leading to the induction of apoptosis . In addition, this compound has been found to attenuate the activation of Notch-1 and Jagged-1, suggesting a novel pathway through which it exerts its antitumor activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study involving WSU-DLCL2 lymphoma cells, pre-exposure to this compound significantly enhanced the killing effect of the cyclophosphamide-doxorubicin-vincristine-prednisone (CHOP) regimen . This suggests that this compound may have long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with different dosages. For example, in severe combined immunodeficient (SCID) mice, the maximum tolerated dose of this compound was 40 mg/kg for three intravenous injections when given alone and 20 mg/kg, ×3 when given in combination with CHOP . At these doses, this compound led to significant tumor growth inhibition .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: TW-37 is synthesized through a structure-based design strategy. The synthesis involves the development of a benzenesulfonyl derivative through computational screening and nuclear magnetic resonance (NMR) focused on the antiapoptotic protein target Bcl-2 . The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the optimized synthetic routes developed in research laboratories. The production process ensures high purity and yield of the compound, making it suitable for preclinical and clinical studies.
Analyse Chemischer Reaktionen
Arten von Reaktionen: TW-37 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.
Substitution: this compound kann Substitutionsreaktionen unterliegen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen können unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen unter geeigneten Bedingungen durchgeführt werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die weiter auf ihre biologischen Aktivitäten untersucht werden können.
Vergleich Mit ähnlichen Verbindungen
TW-37 wird mit anderen niedermolekularen Inhibitoren von Bcl-2-Proteinen verglichen, wie z. B.:
ABT-737: Ein weiterer potenter Inhibitor von Bcl-2, Bcl-X L und Bcl-w.
Navitoclax (ABT-263): Ein Derivat von ABT-737 mit verbesserten pharmakokinetischen Eigenschaften.
Venetoclax (ABT-199): Ein selektiver Bcl-2-Inhibitor mit hoher Affinität und Spezifität.
Einzigartigkeit: this compound ist einzigartig aufgrund seiner höheren Selektivität für Bcl-2 und Mcl-1 gegenüber Bcl-X L, was es zu einem potenten Inhibitor mit spezifischen Targeting-Fähigkeiten macht . Diese Selektivität ermöglicht eine effektivere Induktion von Apoptose in Krebszellen mit minimalen Auswirkungen auf normale Zellen.
Liste ähnlicher Verbindungen:
- ABT-737
- Navitoclax (ABT-263)
- Venetoclax (ABT-199)
Die einzigartigen Eigenschaften und die starke inhibitorische Wirkung von this compound machen es zu einer wertvollen Verbindung bei der Untersuchung und Behandlung von Krebserkrankungen, die Bcl-2-Proteine beinhalten.
Eigenschaften
IUPAC Name |
N-[4-(2-tert-butylphenyl)sulfonylphenyl]-2,3,4-trihydroxy-5-[(2-propan-2-ylphenyl)methyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35NO6S/c1-20(2)25-11-7-6-10-21(25)18-22-19-26(30(36)31(37)29(22)35)32(38)34-23-14-16-24(17-15-23)41(39,40)28-13-9-8-12-27(28)33(3,4)5/h6-17,19-20,35-37H,18H2,1-5H3,(H,34,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAPVTKIEGUPRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1CC2=CC(=C(C(=C2O)O)O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466395 | |
Record name | TW-37 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
573.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877877-35-5 | |
Record name | TW-37 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877877355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TW-37 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17059 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TW-37 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TW-37 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ8NY4LUO5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.